Indium-111 tropolone

Description

Properties

CAS No. |

80233-75-6 |

|---|---|

Molecular Formula |

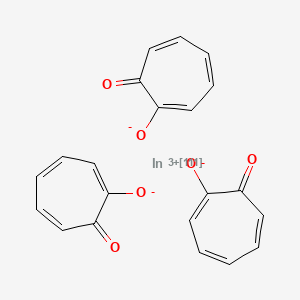

C21H15InO6 |

Molecular Weight |

474.2 g/mol |

IUPAC Name |

indium-111(3+);7-oxocyclohepta-1,3,5-trien-1-olate |

InChI |

InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3/i;;;1-4 |

InChI Key |

KSMJSFRPGYWEOD-FZTWWWDYSA-K |

Isomeric SMILES |

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[111In+3] |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |

Origin of Product |

United States |

Preparation Methods

Basic Complexation Procedure

The classical preparation method, as described by Dewanjee et al., involves the following steps:

- Reagents : Indium-111 chloride and tropolone.

- Concentration : Typically, 250 microcuries (μCi) of Indium-111 activity is mixed with 50 micrograms (μg) of tropolone.

- Volume : The reaction is carried out in approximately 0.5 mL of solution.

- Incubation : The mixture is incubated at 37°C for 30 minutes to allow complex formation.

- Medium : The reaction is performed in autologous platelet-poor plasma or saline-based buffers.

This method yields a neutral, lipid-soluble complex that can efficiently label platelets with high labeling efficiency (80-90% in saline and 60-70% in plasma) within a short incubation time (15-30 minutes) at room temperature or 37°C.

Optimization Parameters

Several parameters influence the efficiency and stability of Indium-111 tropolone preparation:

| Parameter | Optimal Condition | Effect on Labeling Efficiency |

|---|---|---|

| Tropolone concentration | 5 μg/mL in saline; 10 μg/mL in plasma | Higher concentrations improve labeling but may increase free Indium-111 |

| Incubation temperature | Room temperature to 37°C | Higher temperature accelerates complexation |

| Incubation time | 15-30 minutes | Sufficient for complete complex formation |

| pH of medium | Neutral to slightly acidic (pH ~6.5-7.4) | Maintains complex stability and platelet viability |

| Medium composition | Acid-citrate-dextrose (ACD) plasma or saline buffer | Affects labeling efficiency and platelet function |

These parameters were systematically studied to develop a kit formulation for routine preparation, ensuring reproducibility and convenience.

Radiochemical Purity and Stability

The complex formed is ≥95% pure as confirmed by chromatographic methods. Unbound Indium-111 is removed by centrifugation after incubation, and the labeled platelets are resuspended in plasma for use. The complex remains stable during the labeling process and in biological media, ensuring reliable imaging results.

Advanced Chemical Insights and Alternative Methods

Radiochemical Complexation Kinetics

Recent studies on Indium-111 complexation with related ligands (e.g., hydroxypyridinone derivatives) reveal that complexation kinetics and species distribution depend on pH and temperature. At pH 6-10 and 80°C, multiple species form initially, but over time, a dominant stable complex emerges. This suggests that this compound complexation may also involve intermediate species before reaching a stable final product.

Ligand Reactivity and Hydrolysis

Research indicates that under basic conditions, metal coordination can induce ligand hydrolysis, altering complex structure. While this has been studied in other Indium-111 chelators, it highlights the importance of controlling pH and reaction time during this compound preparation to avoid unwanted side reactions.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Indium-111 source | Indium-111 chloride | Radiochemical purity critical |

| Ligand | Tropolone | 50 μg per 250 μCi Indium-111 |

| Solvent | Saline or ACD plasma | Neutral to slightly acidic pH |

| Incubation temperature | 25-37°C | 30 minutes typical |

| Incubation time | 15-30 minutes | Sufficient for complex formation |

| Removal of unbound Indium | Centrifugation | Ensures purity of labeled complex |

| Labeling efficiency | 80-90% (saline), 60-70% (plasma) | Dependent on conditions |

| Stability | Stable during labeling and short-term storage | Confirmed by chromatographic analysis |

Research Findings and Practical Considerations

- This compound is preferred over Indium-111 oxine for platelet labeling due to its solubility in saline and neutral pH compatibility, reducing platelet damage.

- The preparation method is robust, allowing for routine clinical use with high reproducibility.

- Optimization of tropolone concentration and incubation conditions is essential to maximize labeling efficiency and minimize free Indium-111.

- Advanced studies on Indium-111 complexation chemistry provide insights into reaction mechanisms that can inform improvements in preparation protocols.

Chemical Reactions Analysis

Indium-111 tropolone undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable complex structure.

Substitution Reactions: this compound can undergo substitution reactions where the tropolone ligand is replaced by other ligands under specific conditions.

Complexation Reactions: The compound can form complexes with other molecules, which is essential for its use in radiolabeling.

Common reagents and conditions used in these reactions include isotonic saline, ACD-plasma, and ACD-saline media. The major products formed from these reactions are typically other indium complexes or labeled biomolecules .

Scientific Research Applications

Platelet Labeling

Indium-111 tropolone is primarily used for labeling platelets in various diagnostic applications. The following aspects highlight its significance:

- Labeling Efficiency : Studies have reported that the labeling efficiency of this compound can reach up to 90% in acid-citrate-dextrose saline and around 70% in ACD-plasma . This high efficiency is crucial for accurate imaging and tracking of platelets.

- Safety Profile : Research indicates that this compound exhibits low toxicity and does not adversely affect platelet function or viability during imaging procedures. Biodistribution studies conducted on animal models (rabbits and dogs) demonstrated no significant impact on platelet recovery or survival rates .

- Clinical Utility : A study involving human subjects showed that the life-span of this compound-labeled platelets was significantly longer than those labeled with Indium-111 oxine (10.7 days vs. 9.5 days), indicating its superior performance as a platelet label .

Imaging of Inflammation

This compound has been investigated as a leukocyte label for imaging inflammatory conditions:

- Abscess Imaging : Initial studies demonstrated the compound's effectiveness in labeling leukocytes for abscess imaging, with localization in sites of inflammation occurring rapidly after injection . Out of 101 studies performed, the results were predominantly positive, showcasing the compound's reliability in detecting inflammatory responses.

- Granulocyte Labeling : Pure populations of separated granulocytes have been successfully labeled with this compound, showing minimal sequestration in organs such as the lungs and liver, which suggests improved viability compared to other labeling agents .

Comparative Analysis with Other Radiopharmaceuticals

A comparative analysis of this compound with other commonly used radiopharmaceuticals highlights its unique advantages:

| Compound | Key Features | Uniqueness |

|---|---|---|

| Indium-111 oxine | Requires ethyl alcohol for solubility; previously used | Less soluble; higher toxicity |

| Technetium-99m HMPAO | Used for brain perfusion imaging; hydrophilic | Different application focus; more widely used |

| Gallium-67 citrate | Used for tumor imaging; binds to transferrin | Primarily used in oncology; different binding mechanism |

This compound stands out due to its lipid-soluble nature, allowing better integration into biological systems without compromising platelet integrity during imaging procedures .

Mechanism of Action

The mechanism of action of indium-111 tropolone involves its ability to form stable complexes with biomolecules, allowing it to be used as a radiolabel. The indium-111 isotope emits gamma radiation, which can be detected using imaging techniques such as Single Photon Emission Computed Tomography (SPECT). This enables the visualization of labeled cells and their distribution in the body . The molecular targets and pathways involved include the binding of this compound to platelets and leukocytes, facilitating their tracking and imaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

¹¹¹In-tropolone is compared below with other indium-111 ligands used in cell labeling, including oxine, oxine derivatives, Merc, and acetylacetone.

Indium-111 Oxine

- Labeling efficiency: ¹¹¹In-oxine achieves ~70% efficiency in saline but requires ethanol as a solvent, which may impair cell viability .

- In vivo performance: Platelets labeled with ¹¹¹In-oxine exhibit lower recovery (9.5 ± 0.8 days lifespan) compared to ¹¹¹In-tropolone (10.7 ± 1.5 days) due to ethanol-induced membrane damage .

- CO₂ enhancement : The addition of CO₂ or diethyl pyrocarbonate improves labeling efficiency marginally (10–15%), unlike the dramatic improvement seen with ¹¹¹In-tropolone (60–70% increase) .

Indium-111 Oxine Sulfate and Sulfonate

- Oxine sulfate : Performs similarly to ¹¹¹In-oxine in cell labeling but lacks clinical adoption due to complex preparation .

Indium-111 Merc

- Labeling efficiency : Comparable to ¹¹¹In-oxine in standard conditions but inferior to ¹¹¹In-tropolone in plasma when CO₂ is introduced .

- Cell activation : Causes greater leukocyte migration compared to ¹¹¹In-tropolone, limiting its use in inflammation imaging .

Indium-111 Acetylacetone (ACAC)

- Clinical performance : In a head-to-head study, granulocytes labeled with ¹¹¹In-acetylacetone (ACAC-GRAN) showed lower sensitivity (64% at 24 hours) compared to ¹¹¹In-tropolone-labeled granulocytes (TROP-GRAN; 92% sensitivity) .

- Kinetics : ACAC-GRAN requires delayed imaging (24 hours) for lesion detection, whereas TROP-GRAN achieves optimal visualization within 4–6 hours .

Key Research Findings

Enhanced Labeling with CO₂

The addition of CO₂ or diethyl pyrocarbonate significantly improves ¹¹¹In-tropolone’s labeling efficiency in plasma by modulating transferrin and lactoferrin binding, facilitating indium uptake into cells .

In Vivo Stability and Imaging

- Platelets : ¹¹¹In-tropolone-labeled platelets show higher in vivo recovery (68% vs. 52% for ¹¹¹In-oxine) and reduced hepatic sequestration .

- Granulocytes : TROP-GRAN detects abscesses with 92% sensitivity, outperforming ACAC-GRAN (64%) and ¹¹¹In-oxine-labeled leukocytes (70%) .

Optimal Labeling Parameters

¹¹¹In-tropolone’s efficiency depends on:

- Tropolone concentration : 5 µg/mL in saline; 10 µg/mL in plasma .

- Incubation time : 15 minutes at room temperature .

Data Tables

Table 1: Comparison of ¹¹¹In-Labeled Cell Tracking Agents

| Compound | Solubility | Labeling Efficiency | In Vivo Recovery | CO₂ Enhancement | Clinical Sensitivity |

|---|---|---|---|---|---|

| ¹¹¹In-tropolone | Saline/Plasma | 60–90% | 68% (platelets) | +++ | 92% (abscesses) |

| ¹¹¹In-oxine | Ethanol | ~70% | 52% (platelets) | + | 70% (abscesses) |

| ¹¹¹In-Merc | Saline | 50–60% | N/A | ++ | Limited data |

| ¹¹¹In-acetylacetone | Saline | 55–65% | 45% (granulocytes) | - | 64% (abscesses) |

Table 2: Optimal Parameters for ¹¹¹In-Tropolone Labeling

| Parameter | Condition |

|---|---|

| Medium | ACD-saline or ACD-plasma |

| Tropolone dose | 5 µg/mL (saline); 10 µg/mL (plasma) |

| Incubation time | 15 minutes |

| Temperature | Room temperature (22°C) |

Q & A

Q. What are the key methodological advantages of using Indium-111 tropolone over oxine for cell labeling?

this compound offers distinct advantages due to its stronger chelation properties and solubility in isotonic saline, eliminating the need for plasma removal during leukocyte or platelet labeling. Unlike oxine, which binds weakly to transferrin in plasma, tropolone maintains labeling efficiency (>80%) even in plasma-rich environments, streamlining protocols . Optimal conditions include tropolone concentrations of 5–10 µg/mL in acid-citrate-dextrose (ACD) saline or plasma, with 20-minute incubation at room temperature .

Q. How does the plasma environment influence this compound labeling efficiency compared to oxine?

this compound’s stability in plasma allows direct labeling without prior plasma removal, as it resists competition from plasma proteins like transferrin. In contrast, oxine requires plasma-free conditions due to its lower affinity for Indium-111, which reduces labeling efficiency in plasma-containing media . This makes tropolone preferable for studies requiring minimal cell manipulation .

Advanced Research Questions

Q. How can researchers optimize this compound protocols to minimize variability in platelet recovery and survival?

Variability arises from differences in cell viability, incubation time, and tracer concentration. To optimize:

- Use ACD saline kits for consistent tracer preparation .

- Validate cell viability post-labeling via aggregability tests and recovery assays (e.g., survival half-life in animal models) .

- Standardize tropolone concentrations (5–10 µg/mL) and incubation times (20 minutes) to balance labeling efficiency (80–90%) and cell functionality .

- Compare recovery rates across species (e.g., rabbits vs. dogs) to identify model-specific adjustments .

Q. What strategies address contradictory biodistribution findings in studies using this compound-labeled leukocytes versus platelets?

Discrepancies often stem from cell type-specific trafficking or experimental design differences. Mitigation strategies include:

- Controlled in vivo models : Use myocardial infarction models to track platelet accumulation in low-blood-flow regions (<0.6× normal flow) . For leukocytes, compare abscess localization in gram-positive vs. gram-negative infections .

- Quantitative SPECT/CT : Employ xSPECT Quant™ technology to standardize imaging quantification across studies, enabling direct comparisons of tracer uptake in organs like the liver or spleen .

- Cross-study validation : Reconcile data by analyzing variables like plasma presence, incubation protocols, and cell viability metrics .

Q. How should researchers design experiments to evaluate this compound’s impact on leukocyte function during inflammation imaging?

- Functional assays : Measure chemotaxis and phagocytosis post-labeling to ensure leukocyte functionality .

- Dual-tracer imaging : Co-administer Technetium-99m and this compound-labeled cells in models (e.g., murine lymph nodes) to differentiate tracer biodistribution using spectral fitting methods .

- Longitudinal imaging : Capture time-resolved data (e.g., 24 vs. 48 hours post-injection) to account for tracer clearance rates, particularly in inflammatory foci .

Methodological Considerations

- Labeling Efficiency : Report standard deviations or errors for reproducibility .

- Safety Protocols : Adhere to GHS guidelines for handling skin/eye irritants and aquatic toxins .

- Imaging Standards : Use 2D bar graphs for biodistribution data and specify SPECT/CT reconstruction parameters (e.g., iterative algorithms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.